2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine
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Overview
Description
2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine typically involves multiple steps:
Synthesis of 2,3-dihydroxybutanedioic acid: This can be achieved through the oxidation of maleic acid or fumaric acid using potassium permanganate or hydrogen peroxide under acidic conditions.
Synthesis of N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine: This involves the alkylation of phenothiazine with 3-chloropropan-1-amine in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and purity. The specific conditions would depend on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the tartaric acid portion, potentially converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. Its unique structure allows for selective interactions with other molecules, making it valuable in catalysis and synthesis.
Biology
In biological research, the compound’s phenothiazine derivative is of interest due to its potential as an antipsychotic agent. It can interact with various neurotransmitter receptors, influencing brain chemistry and behavior.
Medicine
Medically, the compound may be explored for its potential therapeutic effects, particularly in the treatment of psychiatric disorders. Its ability to modulate neurotransmitter activity makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its diverse reactivity and functional groups make it a versatile building block for various applications.
Mechanism of Action
The mechanism of action of 2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine involves its interaction with molecular targets such as neurotransmitter receptors. The phenothiazine moiety can bind to dopamine and serotonin receptors, altering their activity and leading to changes in neurotransmission. This can result in therapeutic effects in the treatment of psychiatric disorders.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Tartaric acid: A simpler form of the dihydroxybutanedioic acid component, used in food and pharmaceuticals.
Uniqueness
The uniqueness of 2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine lies in its combination of a chiral acid and a phenothiazine derivative. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
By combining the properties of tartaric acid and phenothiazine, this compound offers unique advantages in terms of reactivity, selectivity, and potential therapeutic effects, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H22N2S.C4H6O6/c2*1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-1(3(7)8)2(6)4(9)10/h2*4-11,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZJIYUOOJLBAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H50N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4330-99-8 |
Source
|
Record name | Alimemazine tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.154 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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